Sodium thiophene-3-trihydroxyborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium thiophene-3-trihydroxyborate is a chemical compound with the empirical formula C4H6BNaO3S and a molecular weight of 167.95 g/mol It is a boron-containing compound that features a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
The synthesis of sodium thiophene-3-trihydroxyborate typically involves the reaction of thiophene-3-boronic acid with sodium hydroxide in the presence of water. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Sodium thiophene-3-trihydroxyborate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene-3-boronic acid derivatives.
Reduction: It can be reduced under specific conditions to yield different thiophene-based compounds.
Substitution: This compound can participate in substitution reactions, where the borate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium thiophene-3-trihydroxyborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of sodium thiophene-3-trihydroxyborate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The borate group can form reversible covalent bonds with hydroxyl groups in biomolecules, affecting their function . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.
Comparison with Similar Compounds
Sodium thiophene-3-trihydroxyborate can be compared with other similar compounds, such as:
Sodium thiophene-2-trihydroxyborate: Similar in structure but with the borate group attached to the second position of the thiophene ring.
Sodium pyridine-3-trihydroxyborate: Contains a pyridine ring instead of a thiophene ring.
3-(Cyclopropylmethyl)thiophenylboronic acid: Features a cyclopropylmethyl group attached to the thiophene ring. These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structures.
Properties
Molecular Formula |
C4H6BNaO3S |
---|---|
Molecular Weight |
167.96 g/mol |
IUPAC Name |
sodium;trihydroxy(thiophen-3-yl)boranuide |
InChI |
InChI=1S/C4H6BO3S.Na/c6-5(7,8)4-1-2-9-3-4;/h1-3,6-8H;/q-1;+1 |
InChI Key |
LIOOUOBOWQMMGO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CSC=C1)(O)(O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.